(2,3,5,6-Tetrafluorophenyl)methanamine

Description

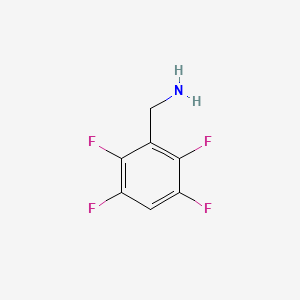

(2,3,5,6-Tetrafluorophenyl)methanamine is a fluorinated aromatic amine with the molecular formula C₇H₅F₄N (free base) and a hydrochloride salt form (C₇H₆ClF₄N, molecular weight: 215.58) . It is characterized by a benzylamine group attached to a tetrafluorinated phenyl ring, where fluorine atoms occupy the 2, 3, 5, and 6 positions. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry. Its applications span radiolabeling , fluorinated porphyrin synthesis , and intermediates for catalytic reactions .

Properties

CAS No. |

89992-52-9 |

|---|---|

Molecular Formula |

C7H5F4N |

Molecular Weight |

179.11 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl)methanamine |

InChI |

InChI=1S/C7H5F4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2 |

InChI Key |

GOUKYMUBOWCOIV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1F)F)CN)F)F |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)CN)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (2,3,5,6-tetrafluorophenyl)methanamine typically starts from readily available fluorinated aromatic precursors such as 1,2,4,5-tetrafluorobenzene or 2,3,5,6-tetrafluorophenol derivatives. The key challenge is the selective functionalization of the aromatic ring to introduce a methanamine (-CH2NH2) substituent while preserving the tetrafluoro substitution pattern.

Two main synthetic routes emerge from the literature:

- Route A: Formation of a tetrafluorophenylboronic acid intermediate followed by conversion to the amine.

- Route B: Direct nucleophilic substitution or coupling reactions involving tetrafluorophenyl derivatives and amine sources.

Direct Amination via Coupling with Aminomethyl Derivatives

Another approach involves coupling of tetrafluorophenyl derivatives with aminomethyl reagents or amine-containing building blocks.

A recent peer-reviewed study describes the synthesis of a related compound, this compound hydrochloride, used as a reactive intermediate in radiolabeling and peptide conjugation chemistry. The preparation involves:

- Synthesis of a tetrafluorophenyl ester or activated intermediate.

- Reaction with aminomethyl derivatives under mild heating (e.g., 55 °C for 15 minutes) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) with triethylamine as base.

This method is suitable for preparing labeled or functionalized derivatives of this compound for biochemical applications.

Reaction details from the study:

| Compound | Reagents/Conditions | Notes |

|---|---|---|

| (2,3,5,6-Tetrafluorophenyl)pyridine ester (precursor) | Reacted with this compound hydrochloride in DMSO, triethylamine, 55 °C, 15 min | Formation of labeled amine derivative |

This approach highlights the nucleophilic substitution ability of the amine on activated tetrafluorophenyl esters, providing a mild and efficient route to amine-functionalized fluorophenyl compounds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Organolithium + Boronic Acid Route | 1,2,4,5-Tetrafluorobenzene | Organolithium reagents (n-BuLi, LDA), Boric acid ester, H2O2 | Low temp (-80 to -50 °C), inert solvent (THF), acidic oxidation | High purity, industrially scalable, good yield | Multi-step, requires low temp control |

| Direct Amination via Activated Ester | Activated tetrafluorophenyl esters | This compound hydrochloride, triethylamine, DMSO | Mild heating (55 °C), short reaction time | Mild conditions, suitable for labeling and conjugation | Requires activated ester precursors |

Research Findings and Notes

- The organolithium-boronic acid method is well-documented for producing high-purity fluorinated phenols and can be adapted for amination, leveraging the boronic acid intermediate as a versatile handle for further functionalization.

- The direct amination approach is particularly useful in radiochemistry and peptide labeling, where mild conditions and short reaction times are critical.

- The choice of organolithium reagent and solvent strongly influences the yield and purity; diisopropylamine lithium and THF are preferred for controlled lithiation.

- Purification typically involves recrystallization or chromatographic methods to achieve >99% purity.

- Industrial applicability favors the two-step lithiation-boronic acid route due to cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-Tetrafluorophenyl)methanamine undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 2,3,5,6-tetrafluorobenzyl alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrogenation: Commonly performed using hydrogen gas and a palladium catalyst.

Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used to replace fluorine atoms with other groups.

Major Products Formed

2,3,5,6-Tetrafluorobenzyl alcohol: Formed through the reduction of 2,3,5,6-tetrafluorobenzylamine.

Substituted Benzylamines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(2,3,5,6-Tetrafluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluorobenzylamine involves its interaction with various molecular targets. The fluorine atoms on the benzene ring enhance the compound’s stability and reactivity. The amine group can participate in nucleophilic substitution reactions, allowing the compound to form bonds with other molecules. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Fluorinated Amines

Key Observations :

- Fluorine vs. Methyl/Methoxy Groups : The electron-withdrawing fluorine atoms in this compound reduce electron density at the aromatic ring, contrasting with electron-donating methyl/methoxy groups in analogs like the tetramethylphenyl derivative . This impacts reactivity in electrophilic substitution and metal-catalyzed reactions .

- Chain Length : The ethylamine chain in 2-(Pentafluorophenyl)ethanamine introduces steric and electronic differences compared to the shorter benzylamine group in the tetrafluorophenyl derivative .

Reactivity in Catalytic Reactions

Table 2: Reactivity in Pd-Catalyzed C–H Arylation

| Compound | Reaction Conditions | Outcome |

|---|---|---|

| This compound (a) | Pd(OAc)₂, KOAc, DMA, 150°C | No product formed |

| N-(2,3,5,6-Tetrafluorobenzyl)acetamide (b) | Pd(OAc)₂, KOAc, DMA, 150°C | No product formed |

| N-Methyl-N-(2,3,5,6-TF-benzyl)acetamide (c) | Pd(OAc)₂, KOAc, DMA, 150°C | Trace product |

Analysis: The low reactivity of this compound in Pd-catalyzed C–H arylation is attributed to strong electron withdrawal by fluorine atoms, which deactivate the aromatic ring toward metal insertion.

Radiolabeling:

The tetrafluorophenyl group is leveraged in 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, a stable prosthetic group for rapid fluorine-18 labeling of biomolecules. The ester's stability at high pH enhances its utility over alternatives like [¹⁸F]SFB .

Fluorinated Porphyrins:

meso-Tetra(2,3,5,6-tetrafluorophenyl)porphine (C₄₄H₁₄F₁₆N₄) demonstrates enhanced electronic properties due to fluorine substitution, making it valuable in materials science and catalysis .

Q & A

Q. What are the common synthetic routes for (2,3,5,6-Tetrafluorophenyl)methanamine derivatives?

Methodological Answer: this compound derivatives are typically synthesized via multistep functionalization of tetrafluorinated aromatic precursors. For example:

- Aldehyde intermediates : 4-Azido-2,3,5,6-tetrafluorobenzaldehyde can be reacted with pyrrole under BF₃·Et₂O catalysis to form expanded porphyrinoids .

- Esterification : Dicyclohexylcarbodiimide (DCC)-mediated coupling of 6-fluoronicotinic acid with 2,3,5,6-tetrafluorophenol yields stable esters for radiopharmaceutical labeling .

- Thio-glycosylation : Tetrafluorophenyl groups are functionalized with thio-β-D-glucosyl residues via nucleophilic substitution for biomedical applications .

Q. Key Considerations :

- Use anhydrous conditions for azide or ester reactions to prevent hydrolysis.

- Purify products via silica column chromatography (e.g., dichloromethane/hexane gradients) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹⁹F NMR : The tetrafluorophenyl group exhibits distinct ¹⁹F NMR signals (δ ~ -140 to -160 ppm, split into doublets due to J-coupling). Amine protons resonate at δ 1.5–2.5 ppm (broad) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₈H₇F₄N: m/z 210.06) .

- X-ray Crystallography : Resolves spatial arrangements in complexes, such as iron porphyrinoids with tetrafluorophenyl substituents .

Data Interpretation Tip : Compare experimental ¹⁹F shifts with DFT-calculated values to validate electronic effects .

Q. What role does the tetrafluorophenyl group play in directing C–H activation?

Methodological Answer: The electron-withdrawing fluorine atoms enhance electrophilicity, facilitating ortho-directed C–H functionalization. For example:

- Catalytic Systems : Pd(II) catalysts activate C(sp³)–H bonds in N-(4-cyano-2,3,5,6-tetrafluorophenyl)amides via a cyclopalladation mechanism .

- Substrate Design : Fluorine atoms stabilize transition states through inductive effects, improving regioselectivity .

Advanced Research Questions

Q. How does the tetrafluorophenyl moiety influence the mesomorphic properties of liquid crystals?

Methodological Answer: The perfluorinated phenyl group reduces polarizability and enhances thermal stability in liquid crystals. For example:

Q. Table 1. Phase Transition Temperatures of Fluorinated vs. Non-Fluorinated Liquid Crystals

| Compound | Melting Point (°C) | Clearing Point (°C) | Phase Type |

|---|---|---|---|

| Fluorinated Derivative | 85 | 145 | Nematic |

| Non-Fluorinated Analog | 102 | 165 | Smectic |

Mechanistic Insight : Fluorine reduces π-π stacking, lowering melting points while maintaining nematic order .

Q. What methodologies are used for incorporating this compound into radiopharmaceuticals?

Methodological Answer:

- ¹⁸F-Labeling : 2,3,5,6-Tetrafluorophenyl esters ([¹⁸F]TFP) conjugate with biomolecules (e.g., antibodies) via aminolysis. Key advantages:

- Hydrolytic Stability : TFP esters have twice the half-life of NHS esters at pH 8 .

- Efficient Aminolysis : React with lysine residues under mild conditions (pH 7.4, 25°C) .

- Quality Control : Use radio-HPLC to confirm radiochemical purity (>95%) and stability in serum .

Q. How do electronic effects of the tetrafluorophenyl group affect reaction mechanisms in catalysis?

Methodological Answer:

- DFT Studies : The electron-withdrawing fluorine atoms lower the LUMO of adjacent aryl rings, facilitating nucleophilic attack. For example:

- In C–H activation, fluorine stabilizes Pd(II) intermediates via σ-hole interactions, reducing activation energy .

- Experimental Validation : Compare reaction rates of fluorinated vs. non-fluorinated substrates in Pd-catalyzed cross-couplings .

Data Contradiction Analysis Example

Issue : Discrepancies in reported yields for tetrafluorophenyl-porphyrinoid syntheses.

Resolution :

Variable Reactivity : Azide intermediates (e.g., 4-azido-2,3,5,6-tetrafluorobenzaldehyde) are sensitive to moisture. Anhydrous conditions improve consistency .

Chromatography Optimization : Gradient elution (DCM/hexane 1:4 → 1:0) resolves co-eluting byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.